molecular formula C21H22N2O2S2 B2535155 N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 954016-67-2

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2535155
CAS RN: 954016-67-2
M. Wt: 398.54
InChI Key: YATJGEXRQMGYBV-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as MTA, and it is a derivative of thiazole.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have been reviewed for their toxicological profiles, indicating the commercial importance and biological consequences of exposure in humans. Such reviews help understand the biological responses and environmental toxicology of acetamide-related compounds, potentially aligning with research interests in similar acetamides like the one (Kennedy, 2001).

Degradation of Pharmaceutical Compounds

Studies on the advanced oxidation processes (AOPs) for degrading pharmaceutical compounds, such as acetaminophen, reveal insights into kinetics, mechanisms, and biotoxicity of by-products. This research is critical for understanding how similar complex molecules might be broken down or modified, possibly informing applications for the degradation or transformation of targeted compounds like the specified acetamide (Qutob et al., 2022).

Environmental Presence and Effects of Chemical Preservatives

The occurrence, fate, and behavior of chemical preservatives, including parabens, in aquatic environments have been extensively reviewed. Such studies contribute to understanding the environmental impact of synthetic chemicals and could provide a context for assessing the environmental footprint of similar compounds (Haman et al., 2015).

Potential Antidepressant Effects of Receptor Modulators

Research into AMPA receptor agonists for depression treatment highlights the search for novel antidepressants. This suggests a broader interest in how various chemical compounds, including those structurally similar to the query, might interact with neurological pathways to offer therapeutic benefits (Yang et al., 2012).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-15-7-9-16(10-8-15)13-26-21-23-18(14-27-21)11-20(24)22-12-17-5-3-4-6-19(17)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATJGEXRQMGYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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